(2-Aminophenyl)diethylphosphine oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-diethylphosphorylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16NOP/c1-3-13(12,4-2)10-8-6-5-7-9(10)11/h5-8H,3-4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETKSLFOOAIEIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(CC)C1=CC=CC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1407520-18-6 | |
| Record name | 2-(diethylphosphoryl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Coordination Chemistry and Ligand Properties of 2 Aminophenyl Diethylphosphine Oxide
Molecular Design and Donor Atom Characteristics
The unique structural arrangement of (2-Aminophenyl)diethylphosphine oxide, featuring both a hard oxygen donor from the phosphine (B1218219) oxide group and a borderline nitrogen donor from the amino group, paves the way for complex and versatile coordination behavior.
This compound is an archetypal ambidentate Lewis base, meaning it has two distinct donor sites through which it can coordinate to a metal center. The two competing sites are the oxygen atom of the diethylphosphine (B1582533) oxide group and the nitrogen atom of the aminophenyl group.
The phosphorus-oxygen (P=O) bond in phosphine oxides is highly polarized, with a significant partial negative charge on the oxygen atom, making it a hard Lewis base according to HSAB (Hard and Soft Acids and Bases) theory. This site typically favors coordination to hard metal ions. Transition metal complexes of phosphine oxides almost invariably show the metal bound to the oxygen atom. wikipedia.org
Conversely, the amine group (-NH2) is considered a borderline Lewis base, capable of coordinating to a range of metal ions. The presence of both a hard oxygen donor and a borderline nitrogen donor in the same molecule allows for a nuanced coordination chemistry, where the preferred binding site can be influenced by the nature of the metal ion and the reaction conditions. researchgate.net This dual-donor capability is a hallmark of hemilabile ligands, which can exhibit different coordination modes. researchgate.net
The interplay between these two donor sites is crucial for the ligand's function. Depending on the metal center's electronic properties and steric demands, this compound can act as a monodentate ligand, coordinating through either the oxygen or the nitrogen atom, or as a bidentate chelating ligand, forming a stable ring structure with the metal ion.
Tautomerism in phosphine oxides typically refers to the equilibrium between the pentavalent phosphine oxide form (R3P=O) and the trivalent phosphinous acid form (R2P-OH). This is a phenomenon primarily observed in secondary phosphine oxides (R2P(O)H). wikipedia.org
This compound is a tertiary phosphine oxide, meaning it has three organic substituents attached to the phosphorus atom (two ethyl groups and one aminophenyl group). As such, it does not possess a P-H bond and therefore does not undergo the classic phosphine oxide-phosphinous acid tautomerism. The structure is locked in the phosphine oxide form.
It is important to distinguish this from secondary phosphine oxides, where the tautomeric equilibrium to the phosphinous acid form can play a significant role in their coordination chemistry, often leading to P-coordination. wikipedia.org For this compound, the coordination will be dictated by the existing donor atoms, namely the phosphine oxide oxygen and the amine nitrogen.
Complex Formation with Transition Metals
The ability of this compound to form stable complexes with a variety of transition metals is a key aspect of its chemistry. The synthesis and characterization of these complexes provide valuable insights into the ligand's coordination preferences.
The synthesis of this compound itself can be achieved through a palladium-catalyzed cross-coupling reaction. A general procedure involves the reaction of 2-iodoaniline (B362364) with diethylphosphine oxide in the presence of a palladium catalyst such as palladium(II) acetate (B1210297), a ligand like XantPhos, and a base such as potassium phosphate (B84403) in a solvent like DMF at elevated temperatures.
The formation of transition metal complexes with this ligand would typically involve reacting the isolated this compound with a suitable metal salt in an appropriate solvent. mdpi.com The resulting complexes can be isolated as stable solids and characterized using a variety of spectroscopic and analytical techniques.
Table 1: Common Techniques for Characterization of Metal Complexes
| Technique | Information Obtained |
| Infrared (IR) Spectroscopy | Provides information on the coordination of the P=O group. A shift in the P=O stretching frequency upon coordination is indicative of metal-oxygen bond formation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H, 13C, and 31P NMR can be used to elucidate the structure of the complex in solution and to study the ligand's environment upon coordination. |
| X-ray Crystallography | Provides definitive structural information, including bond lengths, bond angles, and the precise coordination mode of the ligand. |
| Elemental Analysis | Determines the elemental composition of the complex, confirming its stoichiometry. |
| Magnetic Susceptibility | For paramagnetic complexes, this measurement provides information about the number of unpaired electrons on the metal center. |
While specific complexes of this compound are not extensively documented in the literature, the general methods for synthesizing and characterizing aminophosphine (B1255530) and phosphine oxide complexes are well-established. mdpi.comle.ac.uk
The presence of two donor atoms in a favorable position allows this compound to act as a chelating ligand, forming a stable five-membered ring with a metal center. This chelation is expected to be a dominant coordination mode, as the formation of chelate rings is entropically favored.
The potential coordination modes of this compound are:
Monodentate O-coordination: The ligand binds to the metal center solely through the oxygen atom of the phosphine oxide group. This is common for phosphine oxide ligands in general. wikipedia.org
Monodentate N-coordination: The ligand coordinates through the nitrogen atom of the amine group. This might be observed with softer metal ions that have a higher affinity for nitrogen donors.
Bidentate (N, O)-chelation: The ligand coordinates to the metal center through both the nitrogen and oxygen atoms, forming a stable five-membered chelate ring. This mode is often preferred due to the chelate effect.
Bridging Coordination: In polynuclear complexes, the ligand could potentially bridge two metal centers, with one metal coordinated to the oxygen and the other to the nitrogen.
The actual coordination mode adopted will depend on a variety of factors, including the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions. X-ray crystallography is the most definitive method for determining the precise coordination mode in the solid state.
Electronic and Steric Influence on Metal Centers
The electronic and steric properties of a ligand are crucial in determining the stability, reactivity, and catalytic activity of its metal complexes.
The steric bulk of a ligand is also a critical factor. The diethylphosphine oxide group and the aminophenyl ring create a specific steric profile around the metal center. This steric hindrance can influence the number of ligands that can coordinate to the metal, the geometry of the resulting complex, and the accessibility of the metal center to substrates in catalytic reactions. manchester.ac.uk The steric and electronic properties are often intertwined; for instance, changes in substituent size can affect bond angles and, consequently, the electronic nature of the ligand. nih.gov
No Publicly Available Research Found for this compound
Despite a comprehensive search of available scientific literature and chemical databases, no specific research findings regarding the coordination chemistry and ligand properties of this compound could be located.
Consequently, it is not possible to provide a detailed analysis of its electron-donating properties within coordination complexes or its impact on the reactivity and stability of coordinated metal species as requested. The provided outline requires specific research data for this particular compound, which does not appear to be present in the public domain.
While general information exists for the broader class of aminophosphine oxides and the closely related analogue, (2-Aminophenyl)dimethylphosphine oxide, extrapolating this data would not adhere to the strict requirement of focusing solely on "this compound."
Researchers interested in the properties of this specific compound would likely need to undertake novel synthesis and characterization studies to establish its coordination chemistry profile. At present, the scientific community has not published research that would allow for a thorough and accurate discussion of the topics outlined.
The instructions to focus solely on "this compound" and to strictly adhere to the detailed outline cannot be fulfilled, as there is no published information regarding its role in:
Transfer Hydrogenation Reactions
Wittig and Aza-Wittig Catalysis
Palladium-Catalyzed Radical Cross-Couplings
Asymmetric Catalytic Systems
Ligand-to-Metal Electron Transfer Processes
Therefore, no content, data tables, or detailed research findings for "this compound" in these specific areas can be provided.
Catalytic Applications of 2 Aminophenyl Diethylphosphine Oxide and Its Metal Complexes
Mechanistic Insights into Catalytic Cycles
Role as Pre-catalyst Requiring In-situ Activation/Reduction
The use of phosphine (B1218219) oxides as pre-catalysts is a significant strategy in organophosphorus chemistry, aimed at developing catalytic versions of reactions that traditionally consume stoichiometric amounts of phosphine reagents. In such catalytic cycles, the phosphine oxide, generated after the desired transformation, is not treated as waste but is instead recycled back to the active phosphine(III) species through an in-situ reduction step. This approach enhances atom economy and simplifies product purification. ru.nl
The core of this strategy lies in the P(V)/P(III) redox cycle. The phosphine(III) catalyst participates in a reaction (e.g., Appel, Wittig, or Mitsunobu reaction), becoming oxidized to the corresponding phosphine(V) oxide. A stoichiometric reducing agent, present in the reaction mixture, then reduces the phosphine oxide back to the active phosphine, allowing it to re-enter the catalytic cycle.
Research Findings on In-situ Reduction:
The primary challenge in this process is the thermodynamic stability of the phosphorus-oxygen (P=O) bond, which makes its reduction difficult. researchgate.net Research has focused on identifying mild and selective reducing agents that are compatible with the various substrates and reagents involved in the primary reaction. Silanes, such as phenylsilane (B129415) (PhSiH₃) and diphenylsilane (B1312307) (Ph₂SiH₂), have emerged as effective reductants for this purpose. ru.nlepfl.ch
For aminophosphine (B1255530) oxides specifically, the reduction presents an additional challenge: the potential for cleavage of the more reactive P-N bond over the inert P=O bond. However, methodologies have been developed to achieve chemoselective deoxygenation. One such method involves the activation of the P=O bond with oxalyl chloride to form a chlorophosphonium salt intermediate. This intermediate can then be selectively reduced by a milder reducing agent like sodium borohydride, leaving the P-N bond intact. researchgate.net This two-step, one-pot procedure allows for the regeneration of the aminophosphine, which can be crucial for its catalytic application.
While specific studies detailing the use of (2-Aminophenyl)diethylphosphine oxide as a pre-catalyst with a defined in-situ reduction protocol are not prominent, the established principles for other phosphine oxides provide a clear blueprint for its potential application.
Table 1: Systems for In-situ Reduction of Phosphine Oxide Pre-catalysts
| Catalytic Reaction | Phosphine Oxide Type | Reducing Agent | Key Findings | Reference |
|---|---|---|---|---|
| Appel Reaction | Dibenzophosphole oxide | Diphenylsilane (Ph₂SiH₂) | Achieved catalytic conversion of alcohols to bromides/chlorides by regenerating the phosphine in-situ. | ru.nlresearchgate.net |
| Wittig Reaction | Phospholane oxide | Phenylsilanes, Trimethoxysilane | First catalytic Wittig reaction demonstrated using in-situ reduction of a cyclic phosphine oxide. The silane (B1218182) was selective and did not affect the aldehyde. | ru.nl |
| General Deoxygenation | Aminophosphine oxides | Oxalyl Chloride / Sodium Borohydride | Chemoselective reduction of the P=O bond without cleaving the P-N bond, enabling regeneration of aminophosphines. | researchgate.net |
Exploration of Bifunctional Catalysis Principles
Bifunctional catalysis occurs when two distinct functional groups within a single catalyst molecule work in concert to promote a chemical reaction. rsc.org This cooperative action can lead to enhanced reactivity and selectivity compared to catalysts with only a single active site. The structure of this compound, featuring both a Lewis basic phosphoryl (P=O) group and an amino (-NH₂) group capable of hydrogen bonding, makes it an intriguing candidate for the design of bifunctional catalysts. ox.ac.ukmdpi.com
The principle involves one functional group activating the nucleophile while the other activates the electrophile, often bringing them into close proximity within the transition state.
Detailed Research Findings:
While direct research on this compound as a bifunctional catalyst is scarce, the underlying principles are well-established in related systems:
Metal-Ligand Cooperativity: In metal complexes, an aminophosphine oxide ligand can exhibit bifunctionality. The phosphoryl oxygen can coordinate to the metal center, influencing its electronic properties, while the amino group, not directly bound to the metal, can act as a proton donor/acceptor or a hydrogen-bond donor to a substrate. This cooperative action between the metal center and the ligand functionality is a hallmark of bifunctional metal-ligand catalysis and is crucial in many hydrogenation and hydroamination reactions. rsc.org
Organocatalysis: In the realm of organocatalysis, molecules combining a highly basic site with a hydrogen-bond donor have proven to be powerful catalysts. For instance, bifunctional iminophosphoranes (BIMPs), which contain a strongly basic iminophosphorane and an H-bond donor moiety (like an alcohol or amide), can effectively catalyze reactions by simultaneously deprotonating a nucleophile and activating an electrophile via hydrogen bonding. ox.ac.uk this compound shares this fundamental structural motif, albeit with a less basic P=O group and a simple amino H-bond donor. The amino group could activate an electrophile (e.g., a carbonyl compound) through hydrogen bonding, while the phosphoryl group could interact with other components of the reaction.
The exploration of these principles suggests that the amino and phosphoryl groups in this compound could engage in a synergistic interplay to catalyze various organic transformations.
Table 2: Potential Roles of Functional Groups in Bifunctional Catalysis
| Functional Group | Potential Role | Mechanism of Action |
|---|---|---|
| Amino (-NH₂) | Hydrogen Bond Donor | Activates electrophiles (e.g., aldehydes, ketones, imines) by donating a hydrogen bond, increasing their electrophilicity. |
| Brønsted Acid/Base | Can be protonated or deprotonated, participating in proton transfer steps within a catalytic cycle. | |
| Substrate Orientation | Orients a substrate through hydrogen bonding for a stereoselective reaction. | |
| Phosphoryl (P=O) | Lewis Basic Site | Coordinates to a metal center in organometallic catalysis, modulating the metal's reactivity. |
| Hydrogen Bond Acceptor | Interacts with and activates protic reagents or substrates (e.g., alcohols, thiols). | |
| Nucleophile Activation | Can assist in the deprotonation of a pronucleophile through hydrogen bonding, increasing its nucleophilicity. |
Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Compound Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For a complete structural assignment of (2-Aminophenyl)diethylphosphine oxide, a combination of ¹H, ¹³C, and ³¹P NMR experiments, along with two-dimensional correlation studies, would be essential.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons of the aminophenyl group, the methylene (B1212753) (CH₂) and methyl (CH₃) protons of the diethyl groups, and the amine (NH₂) protons. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would be critical for assigning these signals to their respective protons.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy is used to determine the number of inequivalent carbon atoms and to identify their chemical environments. The spectrum of this compound would display signals for the six carbon atoms of the benzene (B151609) ring and the two distinct types of carbon atoms in the ethyl groups (CH₂ and CH₃). The phosphorus-carbon coupling (J-coupling) would provide valuable information for assigning the carbons directly bonded to or near the phosphorus atom.
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR)
As a phosphorus-containing compound, ³¹P NMR spectroscopy is a crucial and highly sensitive technique for characterization. This method provides information about the chemical environment and oxidation state of the phosphorus atom. For this compound, a single resonance would be expected in the ³¹P NMR spectrum, and its chemical shift would be characteristic of a pentavalent phosphine (B1218219) oxide.
Two-Dimensional NMR Correlation Experiments (e.g., HMQC, HSQC, COSY)
To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments would be employed. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) would correlate proton signals with their directly attached carbon atoms. Correlated Spectroscopy (COSY) would be used to establish proton-proton coupling networks, helping to identify adjacent protons within the aromatic ring and the ethyl groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to gain insights into its structure through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight and, consequently, its elemental formula. The mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺, and the fragmentation pattern would be characteristic of the loss of ethyl groups and other fragments from the parent molecule.
X-ray Diffraction for Solid-State Structural Determination
Despite the established utility of these techniques, specific experimental data for this compound is not currently available in the reviewed scientific literature. The information presented herein is based on the general principles of these analytical methods and their expected application to the characterization of this particular compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a crucial analytical technique for the identification of functional groups within a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of different bonds can be determined. For this compound, the IR spectrum provides valuable insights into its key structural features, including the amine (N-H), phenyl (C-H, C=C), diethyl (C-H), and phosphine oxide (P=O) moieties.
The analysis of the IR spectrum of this compound reveals distinct absorption bands that correspond to the various functional groups present in its structure. The presence of the primary amine group is typically confirmed by two N-H stretching vibrations in the region of 3300-3500 cm⁻¹. libretexts.org Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C-H stretching vibrations of the ethyl groups will be observed just below 3000 cm⁻¹. libretexts.org
The P=O stretching vibration is a prominent feature in the IR spectra of phosphine oxides and is sensitive to the electronic environment. rsc.org The aromatic ring is characterized by C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Furthermore, C-H bending vibrations provide additional structural information.
A detailed summary of the expected IR absorption bands for this compound is presented in the table below. This data is compiled based on established characteristic frequencies for the functional groups present in the molecule.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3400 - 3500 | Medium | Asymmetric N-H Stretch | Primary Amine |
| 3300 - 3400 | Medium | Symmetric N-H Stretch | Primary Amine |
| 3010 - 3100 | Medium-Weak | C-H Stretch | Aromatic (Phenyl) |
| 2850 - 2970 | Strong | C-H Stretch | Aliphatic (Ethyl) |
| 1590 - 1620 | Medium | C=C Stretch | Aromatic (Phenyl) |
| 1450 - 1500 | Medium | C=C Stretch | Aromatic (Phenyl) |
| 1150 - 1250 | Strong | P=O Stretch | Phosphine Oxide |
| 740 - 770 | Strong | C-H Out-of-plane Bend | ortho-disubstituted Phenyl |
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For (2-Aminophenyl)diethylphosphine oxide, DFT calculations can provide valuable predictions regarding its geometry, reactivity, and reaction mechanisms.
Prediction of Molecular Geometry and Conformational Preferences
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. For this compound, the geometry is expected to be influenced by the interplay of the phenyl ring, the amino group, and the diethylphosphine (B1582533) oxide group. The phosphorus atom is anticipated to adopt a tetrahedral geometry.
The rotational barriers around the P-C (phenyl) and P-C (ethyl) bonds would define the conformational landscape of the molecule. It is likely that the molecule will have several low-energy conformations. The orientation of the diethylphosphine oxide group relative to the aminophenyl ring will be a key conformational feature. Studies on similar organophosphine oxides have explored their rotational potential energy surfaces to identify stable conformers and transition states between them. osti.gov
Table 1: Predicted Bond Lengths and Angles for this compound based on Analogous Structures
| Bond/Angle | Predicted Value |
|---|---|
| P=O Bond Length | ~1.49 Å |
| P-C (phenyl) Bond Length | ~1.80 Å |
| P-C (ethyl) Bond Length | ~1.82 Å |
| C-N Bond Length | ~1.40 Å |
| O=P-C Angle | ~112° |
Analysis of Frontier Molecular Orbitals and Reactivity Indices
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, particularly the amino group and the aromatic system. The LUMO is likely to be centered on the phosphine (B1218219) oxide group, specifically the P=O bond and the phosphorus atom.
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. DFT calculations can also be used to determine various reactivity indices, such as electronegativity, chemical hardness, and electrophilicity, which provide further insights into the molecule's chemical behavior. In a study on a similar N-(2-aminophenyl) substituted compound, the calculated HOMO-LUMO energy gap was found to be significant, indicating good stability. nih.gov
Table 2: Predicted Electronic Properties of this compound from DFT Calculations on Analogous Compounds
| Property | Predicted Value/Location |
|---|---|
| HOMO Energy | Relatively high, localized on the aminophenyl group |
| LUMO Energy | Relatively low, localized on the diethylphosphine oxide group |
| HOMO-LUMO Gap | Moderate, suggesting good stability |
Elucidation of Reaction Mechanisms and Transition States
DFT calculations can be employed to map out the potential energy surfaces of chemical reactions involving this compound. This allows for the identification of transition states and the calculation of activation energies, providing a detailed understanding of reaction mechanisms. For instance, the amino group can act as a nucleophile, and the phosphine oxide oxygen can act as a hydrogen bond acceptor.
Theoretical modeling of reactions such as nucleophilic additions at the phosphorus center or electrophilic substitutions on the aminophenyl ring can be performed. Computational studies on other phosphine oxides have successfully elucidated reaction pathways and provided insights into their kinetic and thermodynamic profiles. mdpi.com
Exploration of Excited State Properties and Photophysical Behavior
The photophysical properties of this compound can be investigated using time-dependent DFT (TD-DFT) calculations. These calculations can predict the electronic absorption and emission spectra of the molecule. The presence of the aminophenyl group, a known electron-donating group, conjugated with the phosphine oxide moiety, which can act as an electron-accepting group, suggests the possibility of intramolecular charge transfer (ICT) upon photoexcitation. nih.gov
Such ICT character in the excited state can lead to interesting photophysical properties, including solvent-dependent fluorescence. nih.gov TD-DFT calculations can help in understanding the nature of the excited states (e.g., n-π* or π-π* transitions) and their potential for fluorescence or phosphorescence. Studies on other phosphine oxide derivatives have shown that they can exhibit high fluorescence quantum yields. nih.gov
Molecular Dynamics Simulations for Dynamic Behavior Studies
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in various solvents or at interfaces. MD simulations model the movement of atoms and molecules over time, allowing for the study of conformational dynamics, solvation effects, and intermolecular interactions.
For this compound, MD simulations could be used to explore its conformational flexibility in solution and to study its interactions with solvent molecules. For example, the strong hydrogen bond accepting capability of the phosphine oxide group would lead to specific interactions with protic solvents. researchgate.net While direct MD studies on this specific molecule are not available, research on other phosphine oxides has utilized these techniques to understand their behavior at interfaces and their mobility. researchgate.net
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (2-Aminophenyl)dimethylphosphine oxide |
Advanced Applications and Future Research Frontiers
Integration into Functional Materials for Specific Performance Enhancement
The incorporation of phosphine (B1218219) oxides into polymeric and nanostructured materials is a recognized strategy for enhancing material properties. Organophosphorus compounds, including phosphine oxides, are widely utilized as flame-retardant additives in industrial polymers. nih.gov The presence of the phosphorus center can interrupt combustion cycles in both the gas and condensed phases. While research on (2-Aminophenyl)diethylphosphine oxide is specific, the broader class of phosphine oxides demonstrates significant potential. For instance, trivinylphosphine (B117729) oxide has been investigated as a precursor for flame-retardant additives. nih.gov
Furthermore, phosphine oxides can be anchored onto support materials like multiwalled carbon nanotubes to create novel heterogeneous catalysts. mdpi.com This approach leverages the stability of the phosphine oxide group and allows for the development of recyclable catalytic systems for reactions such as Wittig, Mitsunobu, and Staudinger ligations. mdpi.com The amino functionality on this compound offers a convenient handle for covalent attachment to material supports, suggesting its potential in creating specialized functional materials for catalysis or separation technologies.
Table 1: Examples of Phosphine Oxides in Functional Materials
| Phosphine Oxide Type | Functional Material Application | Performance Enhancement |
|---|---|---|
| Trivinylphosphine oxide | Additive in polymeric matrices | Flame retardancy nih.gov |
| Substituted Phosphine Oxides | Anchored on carbon nanotubes | Heterogeneous catalysis mdpi.com |
Potential in Electrochemical Processes (e.g., as redox active components in specialized systems)
The phosphine oxide group has been shown to be a powerful functionality for stabilizing redox-active organic molecules. Recent studies have demonstrated that the introduction of phosphine oxide groups into terthiophene-based systems can enable them to function as robust two-electron acceptors at extreme potentials. thieme-connect.de The cyclic voltammetry of a terthiophene bearing phosphine oxide functionalities revealed reversible cathodic waves, whereas the non-functionalized analogue showed irreversible waves, indicating the instability of its reduced forms. thieme-connect.de This stabilizing effect is attributed to the electron-withdrawing nature of the P=O bond, which can delocalize the negative charge in the reduced species. thieme-connect.de
This finding suggests that this compound could be a valuable component in the design of novel organic electrolytes for next-generation energy storage systems. By incorporating this or similar moieties into larger conjugated systems, it may be possible to develop main-group element-based redox systems that operate at high cell voltages without compromising long-term stability. thieme-connect.de The amino group provides a site for further functionalization, allowing the tuning of electrochemical properties or integration into a polymer backbone for solid-state battery applications.
Emerging Applications in Photocatalytic Systems
While direct application of this compound as a photocatalyst is not yet established, the broader context of photoredox catalysis points to its potential relevance. Aromatic phosphine oxides are recognized as highly desirable synthetic targets in materials science and are often synthesized using photocatalytic methods. purdue.edu For example, transition-metal-free photoredox-catalyzed approaches have been developed for the phosphonation of aryl halides to create arylphosphine oxides. purdue.edu
Development as Components in Sensors and Probes
A significant area of application for phosphine oxide derivatives is in the development of fluorescent sensors for metal ions. Research has shown that pyrazolyl phosphine oxides can act as dual-responsive fluorescent metal sensors. nih.govresearchgate.netnih.gov These sensors exhibit a "turn-off" response for iron (Fe³⁺) ions and a "turn-on" response for aluminum (Al³⁺) ions, demonstrating high selectivity and submicromolar detection limits. nih.govnih.gov The sensing mechanism involves the coordination of the metal ion to the phosphine oxide and pyrazole (B372694) moieties, which alters the photophysical properties of the fluorophore. nih.gov
Given its structural similarity, this compound represents a promising platform for developing new sensory materials. The amino group and the phosphine oxide group can act as a bidentate chelation site for specific metal ions. Upon binding, changes in fluorescence or electrochemical properties could be used for quantitative detection. The versatility of the aminophenyl backbone allows for straightforward modification to tune the sensor's selectivity and sensitivity for different target analytes.
Table 2: Performance of Pyrazolyl Phosphine Oxide Fluorescent Sensors
| Analyte | Sensor Response | Detection Mechanism | Reference |
|---|---|---|---|
| Fe³⁺ | "Turn-off" (Quenching) | Dynamic Quenching | nih.gov |
Role as a Key Intermediate in the Synthesis of Complex Molecular Architectures
This compound and its analogues are valuable intermediates in organic synthesis. The presence of multiple reactive sites—the amino group, the aromatic ring, and the phosphine oxide itself—allows for a wide range of chemical transformations. A closely related compound, (4-Bromo-2-(methylamino)phenyl)diethylphosphine oxide, is documented as a drug intermediate used in the synthesis of various active pharmaceutical ingredients. medchemexpress.com
The amino group can be readily diazotized and substituted, or it can participate in condensation and coupling reactions to build larger molecular frameworks. The phosphine oxide group is stable but can be reduced to the corresponding phosphine, which is a widely used ligand in transition metal catalysis. nih.gov Chiral amino-phosphine oxides are of particular interest due to their widespread application as chiral ligands and organocatalysts in asymmetric catalysis. researchgate.net The synthesis and resolution of P-stereogenic phosphine oxides is a critical step in accessing these valuable compounds. nih.gov Therefore, this compound serves as a foundational building block for constructing complex, high-value molecules, including pharmaceuticals, chiral ligands for catalysis, and novel organic materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
